molecular formula C9H11BrO4S B1394060 2-(4-Bromophenoxy)ethyl methanesulfonate CAS No. 945999-94-0

2-(4-Bromophenoxy)ethyl methanesulfonate

Cat. No. B1394060
M. Wt: 295.15 g/mol
InChI Key: UCRPOQUVOIOSKM-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl methanesulfonate is a chemical compound with the CAS number 945999-94-0 . It has a molecular formula of C9H11BrO4S and a molecular weight of 295.15 .


Synthesis Analysis

The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate involves a reaction in methanol at 60.0℃ for 8.0 hours . The product of Step 1 (3.45 g, 11.7 mmol) is combined with 2M methanolic CH3NH2 (45 ml) in a sealed tube. The mixture is heated at 60 C for 8 hours, allowed to cool, concentrated, and partitioned with CH2Cl2 and 0.5N NaOH. The product is then dried (MgSO4) and concentrated to obtain the amine as a yellow oil .

Scientific Research Applications

Synthesis and Catalysis

2-(4-Bromophenoxy)ethyl methanesulfonate is utilized in the synthesis of various organic compounds. For example, methanesulfonic acid has been identified as an effective catalyst for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, showcasing the reactivity and utility of methanesulfonate esters in facilitating organic transformations (Kumar, Rudrawar, & Chakraborti, 2008). Additionally, the hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, has been studied to understand their stability and reactivity under different pH conditions, contributing to the selective synthesis processes (Chan, Cox, & Sinclair, 2008).

Molecular Biology and Genetics

Ethyl methanesulfonate, a related compound, has been widely used as a mutagen in genetic studies. For instance, its application in Arabidopsis thaliana has enabled the mapping and identification of induced mutations, facilitating genetic research and contributing to our understanding of gene functions and interactions (Zhang, Millet, Ausubel, & Borowsky, 2014). Moreover, the mutagenic action of ethyl methanesulfonate in maize has been explored to elucidate the nature of genetic changes, enhancing the methodology for genetic manipulation and breeding (Neuffer & Ficsor, 1963).

Environmental and Microbial Studies

Methanesulfonic acid and its derivatives, including methanesulfonate esters, play roles in environmental chemistry and microbial metabolism. The microbial metabolism of methanesulfonic acid has been examined to understand its role in the sulfur cycle and its utilization by bacteria as a sulfur source, offering insights into environmental biogeochemical processes (Kelly & Murrell, 1999).

Safety And Hazards

The safety data sheet for 2-(4-Bromophenoxy)ethyl methanesulfonate provides a comprehensive list of safety measures and hazards associated with this compound . It includes precautionary statements, hazard statements, and safety measures to be taken while handling this compound .

properties

IUPAC Name

2-(4-bromophenoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRPOQUVOIOSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)ethyl methanesulfonate

Synthesis routes and methods

Procedure details

2-(4-Bromo-phenoxy)-ethanol (125 g, 0.576 mol) was dissolved in CH2Cl2 (650 mL), and the sol. was cooled to 0° C. Et3N (110 mL, 0.864 mol), then mesyl chloride (67.1 mL, 0.864 mol) were dropped at such a speed that the temperature did not raise above 10° C. (about 60 min). The mixture was stirred at 0° C. for 1 h, then at rt overnight. The mixture was diluted with CH2Cl2, and washed with brine (2×). The aq. phase was extracted back with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Drying the residue under high vacuum yielded the crude title compound (174 g, quantitative yield) that was used further without purification. LC-MS: tR=0.92 min.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
67.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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